molecular formula C7H6N2O4 B13301825 2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid

2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B13301825
M. Wt: 182.13 g/mol
InChI Key: BQZHYWCMTADSRD-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a carboxylic acid group, and a prop-2-yn-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-halo ketones and amides, under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group can be introduced via nucleophilic substitution reactions using propargyl alcohol and suitable leaving groups.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the oxazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced oxazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yloxy group, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Propargyl alcohol, suitable leaving groups, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted oxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid: shares structural similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-(prop-2-ynoxyamino)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H6N2O4/c1-2-3-13-9-7-8-5(4-12-7)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11)

InChI Key

BQZHYWCMTADSRD-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC(=CO1)C(=O)O

Origin of Product

United States

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